



Application Notes: In Vivo Pharmacokinetic Profiling of Al-10-47 in Mice

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Compound of Interest		
Compound Name:	AI-10-47	
Cat. No.:	B10824809	Get Quote

Introduction

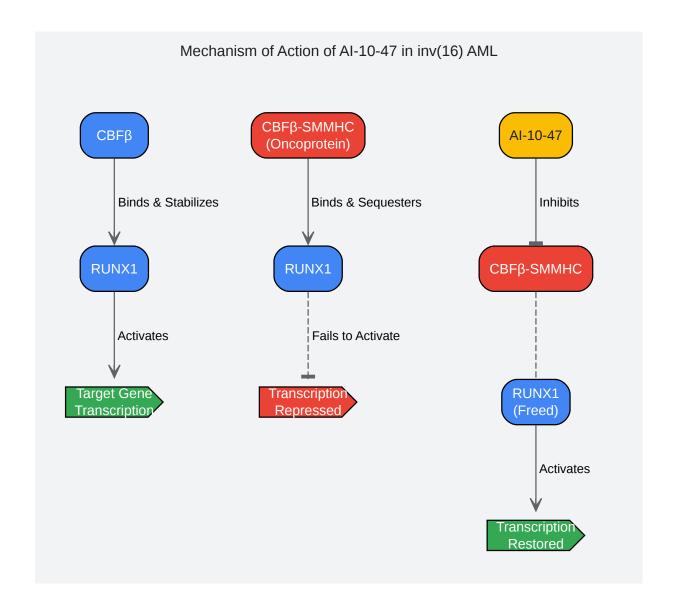
AI-10-47 is a small molecule inhibitor designed to disrupt the protein-protein interaction between Core-Binding Factor Subunit Beta (CBF β) and Runt-related transcription factor 1 (RUNX1).[1][2] In certain leukemias, such as those with an inversion of chromosome 16 (inv(16)), a fusion protein CBF β -SMMHC is formed. This oncoprotein binds to RUNX1, disrupting its normal transcriptional activity and driving leukemogenesis.[2][3] **AI-10-47** and its derivatives function by binding to CBF β or the CBF β -SMMHC fusion protein, thereby blocking its interaction with RUNX1 and restoring normal gene transcription.[2][3]

While AI-10-47 demonstrated activity, it led to the development of a more potent, bivalent derivative, AI-10-49, which exhibits improved pharmacokinetic properties and greater in vivo efficacy.[3] Although specific quantitative pharmacokinetic parameters for AI-10-47 are not extensively published, studies on this class of inhibitors provide a framework for conducting such assessments. This document outlines the protocols for evaluating the in vivo pharmacokinetics of AI-10-47 in a murine model, based on methodologies used for related compounds.

Mechanism of Action

AI-10-47 targets the CBFβ-RUNX1 axis. In inv(16) Acute Myeloid Leukemia (AML), the CBFβ-SMMHC fusion protein sequesters RUNX1, acting as a dominant repressor of its tumor-suppressive functions. By inhibiting this interaction, **AI-10-47** allows RUNX1 to resume its role as a key regulator of hematopoietic gene expression.[2][3]





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Figure 1. **AI-10-47** inhibits the CBFβ-SMMHC/RUNX1 interaction.

Pharmacokinetic Data Summary

While specific pharmacokinetic values for **AI-10-47** are not detailed in the provided literature, data for related precursor and successor compounds highlight the rationale for chemical modifications. The precursor, AI-4-57, had a very short half-life. The successor, AI-10-49, a bivalent derivative of **AI-10-47**, showed a significantly improved half-life, underscoring its enhanced stability and suitability for in vivo studies.[3]

Table 1: Pharmacokinetic Parameters of Related CBFβ-RUNX Inhibitors in Mice



Compound	Туре	Half-life (t½) in mouse plasma	Reference
AI-4-57	Precursor	37 min	[3]
AI-10-47	Monovalent Inhibitor	Data not specified	-
AI-10-49	Bivalent Derivative	380 min	[3]

| AI-14-91 | Optimized Analog | 203 min (Oral Gavage) |[4] |

Protocols

The following sections provide detailed protocols for conducting an in vivo pharmacokinetic study of **AI-10-47** in mice.

In Vivo Dosing and Sampling Protocol

This protocol describes the administration of **AI-10-47** to mice and the subsequent collection of blood samples for analysis. Intraperitoneal (IP) injection is a common route for preclinical evaluation of such compounds.[4][5][6]

Materials:

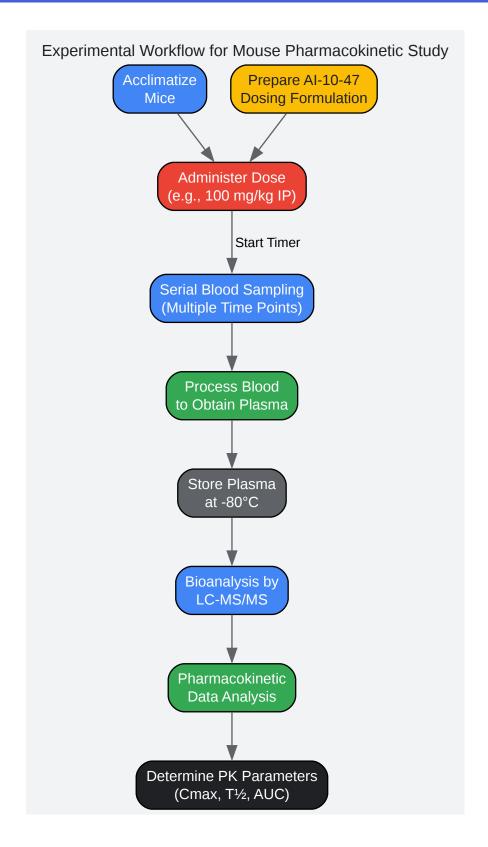
- AI-10-47 compound
- Vehicle for formulation (e.g., DMSO, Captisol, or a solution of 0.5% HPMC)[4][7]
- 8-10 week old BALB/c mice (or other appropriate strain)
- Sterile syringes and needles (27-gauge or similar)
- Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets for submandibular bleeding, heparinized capillary tubes)[7]
- Anesthesia (e.g., isoflurane for terminal procedures)
- Centrifuge



Procedure:

- Animal Acclimatization: Allow mice to acclimate for at least one week before the experiment.
 House them with access to food and water ad libitum.
- Formulation Preparation: Prepare the dosing solution of **AI-10-47** in a suitable vehicle. The solubility of **AI-10-47** is poor, so a formulation aid like DMSO may be necessary.[1] A dose of 100 mg/kg has been used for similar compounds in this class.[4]
- Dosing: Administer the AI-10-47 formulation to mice via intraperitoneal (IP) injection. A
 typical injection volume is 10 mL/kg.[7] Record the exact time of dosing for each animal.
- Blood Sampling: Collect blood samples (approximately 30-50 μL) at predetermined time
 points to characterize the plasma concentration-time profile. A serial bleeding protocol allows
 for a full PK profile from a single mouse, reducing animal usage and inter-animal variability.
 [7]
 - Suggested Time Points: 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr.
 - Early Time Points (e.g., 5, 15 min): Use submandibular vein bleeding with a lancet.[7]
 - Mid Time Points (e.g., 30 min, 1 hr, 2 hr): Use retro-orbital venous plexus bleeding (requires anesthesia).[7]
 - Terminal Time Point (e.g., 24 hr): Use cardiac puncture under deep anesthesia.
- Plasma Preparation: Immediately transfer collected blood into EDTA-coated tubes. Keep samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
- Sample Storage: Transfer the resulting plasma supernatant to new, clearly labeled tubes and store at -80°C until bioanalysis.





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Figure 2. Workflow for a typical in vivo pharmacokinetic study.



Bioanalytical Protocol via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[8][9]

Materials:

- Mouse plasma samples
- Internal Standard (IS): A structurally similar molecule or a stable isotope-labeled version of Al-10-47.
- Acetonitrile (ACN) with 0.1% formic acid
- Water with 0.1% formic acid
- Protein precipitation solvent (e.g., cold ACN with IS)
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
- C18 analytical column

Procedure:

- Standard Curve and QC Preparation: Prepare a standard curve by spiking known concentrations of AI-10-47 into blank mouse plasma. Also prepare Quality Control (QC) samples at low, medium, and high concentrations.
- Sample Preparation (Protein Precipitation):
 - Thaw plasma samples, standards, and QCs on ice.
 - \circ To 20 μL of each plasma sample, add 100 μL of cold acetonitrile containing the internal standard.
 - Vortex vigorously for 1 minute to precipitate plasma proteins.
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.



- Transfer the clear supernatant to a new 96-well plate or autosampler vials for analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.4 mL/min.
 - Gradient: Use a suitable gradient to separate Al-10-47 from matrix components (e.g., 5% B to 95% B over 3 minutes).
 - Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Optimize and select specific precursor-to-product ion transitions for both AI-10-47 and the internal standard to ensure specificity and sensitivity.
- Data Analysis:
 - Integrate the peak areas for AI-10-47 and the IS for all samples, standards, and QCs.
 - Calculate the peak area ratio (AI-10-47 / IS).
 - Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the standards using a weighted (1/x²) linear regression.
 - Use the regression equation to determine the concentration of AI-10-47 in the unknown plasma samples.



 Plot the plasma concentration versus time for each animal and use non-compartmental analysis (NCA) software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance).

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